4-(3-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Methoxybenzyl)-1-oxa-4,9-diazaspiro[55]undecane is a spirocyclic compound characterized by a unique structure that includes a spiro[55]undecane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane typically involves the formation of the spirocyclic core through cyclization reactions. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . This reaction involves the use of aldehydes and alkenes in the presence of acid catalysts to form the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like rhenium(VII)-oxide.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly at the benzyl position, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Rhenium(VII)-oxide is a common reagent used for oxidative spirocyclization.
Reduction: Lithium aluminum hydride is frequently used for reduction reactions.
Substitution: Halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spirocyclic ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4-(3-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Industry: The compound can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(3-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacterium . The compound binds to the protein, disrupting its function and leading to the death of the bacterial cells.
Comparación Con Compuestos Similares
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: This compound shares a similar spirocyclic structure and has been studied for its antituberculosis activity.
1,3-Dioxane Spirocyclic Compounds: These compounds have similar spirocyclic frameworks and are used in various chemical and biological applications.
Uniqueness
4-(3-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane is unique due to its specific substitution pattern and the presence of the methoxybenzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.
Actividad Biológica
4-(3-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is C16H22N2O3. The compound features a spirocyclic structure that is characteristic of many bioactive molecules.
1. Inhibition of Soluble Epoxide Hydrolase (sEH)
Research has demonstrated that derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane exhibit potent inhibitory activity against soluble epoxide hydrolase (sEH). This enzyme plays a crucial role in the metabolism of epoxides, which are involved in various physiological processes. In a study involving a rat model of anti-glomerular basement membrane glomerulonephritis, the compound significantly reduced serum creatinine levels when administered orally at a dosage of 30 mg/kg, indicating its potential as a therapeutic agent for chronic kidney diseases .
2. GABA Receptor Antagonism
Another notable biological activity is its role as a competitive antagonist at the gamma-aminobutyric acid type A receptor (GABAAR). Compounds derived from 3,9-diazaspiro[5.5]undecane have shown promise in modulating GABAergic signaling, which is critical in the treatment of neurological disorders such as anxiety and epilepsy. These compounds exhibited low cellular membrane permeability but were effective in binding to the receptor, suggesting potential for development into therapeutic agents targeting GABAergic pathways .
3. Dual Activity on Sigma and Mu-Opioid Receptors
Some derivatives have been identified as dual ligands for both sigma receptors and mu-opioid receptors (MOR). This dual activity suggests potential applications in pain management and treatment of mood disorders. The interaction with these receptors can lead to analgesic effects while potentially minimizing side effects commonly associated with opioid therapies .
Case Study 1: Chronic Kidney Disease Treatment
In a controlled study, the administration of this compound was evaluated for its efficacy in treating chronic kidney disease. The results indicated a significant reduction in serum creatinine levels compared to control groups receiving placebo treatments. This suggests that the compound could serve as a promising candidate for further clinical development aimed at renal protection and functionality restoration .
Case Study 2: Neurological Implications
A series of experiments were conducted to assess the effects of this compound on GABAAR modulation. The findings revealed that certain analogs exhibited enhanced binding affinity and selectivity towards GABAARs, leading to observable anxiolytic effects in animal models. These results highlight the potential for developing new anxiolytic medications based on this compound's structure .
Research Findings Summary
Activity | Mechanism | Implications |
---|---|---|
sEH Inhibition | Reduces epoxide metabolism | Potential treatment for chronic kidney diseases |
GABAAR Antagonism | Modulates neurotransmitter signaling | Possible therapeutic agent for anxiety and epilepsy |
Sigma/Mu-Opioid Receptor Activity | Dual receptor interaction | Pain management with reduced opioid side effects |
Propiedades
IUPAC Name |
4-[(3-methoxyphenyl)methyl]-1-oxa-4,9-diazaspiro[5.5]undecane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-19-15-4-2-3-14(11-15)12-18-9-10-20-16(13-18)5-7-17-8-6-16/h2-4,11,17H,5-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKYXYUAFOMDPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCOC3(C2)CCNCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.